2-fluoro-3-methoxy-4-methylbenzoic acid
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Overview
Description
2-Fluoro-3-methoxy-4-methylbenzoic acid is an organic compound belonging to the class of fluorobenzoic acids. It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-methoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents Another method involves the deprotonation of metallated fluorotoluenes by reacting with superbases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, reagents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium fluoride and potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Fluoro-3-methoxy-4-methylbenzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-3-methoxy-4-methylbenzoic acid involves its interaction with molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzoic acid: Similar in structure but with the methoxy group at a different position.
2-Fluoro-5-methylbenzoic acid: Differing by the position of the methyl group.
3-Fluoro-2-methylbenzoic acid: Another isomer with the fluorine and methyl groups at different positions.
Uniqueness
2-Fluoro-3-methoxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
1427395-33-2 |
---|---|
Molecular Formula |
C9H9FO3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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